Metaraminol

Beschreibung

Eigenschaften

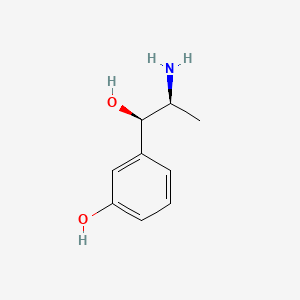

IUPAC Name |

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFIGDLSSYIKKV-RCOVLWMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33402-03-8 (bitartrate (1:1) (salt)) |

Source

|

| Record name | Metaraminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023268 |

Source

|

| Record name | Metaraminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Metaraminol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOLUBILITY IN ALCOHOL: 1 G/100 ML /BITARTRATE/, INSOL IN CHLOROFORM, ETHER, ACETONE /BITARTRATE/, 1.28e+01 g/L |

Source

|

| Record name | Metaraminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METARAMINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaraminol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-49-9 |

Source

|

| Record name | Metaraminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaraminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaraminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metaraminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METARAMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818U2PZ2EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METARAMINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaraminol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.5 °C |

Source

|

| Record name | Metaraminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metaraminol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metaraminol's Mechanism of Action on Alpha-1 Adrenergic Receptors: A Technical Guide

Introduction

Metaraminol is a potent sympathomimetic amine utilized clinically as a vasopressor for the prevention and treatment of acute hypotension, particularly in the context of anesthesia.[1][2] Its primary therapeutic effect, the elevation of systemic blood pressure, is mediated through a complex interaction with the adrenergic system, predominantly involving the alpha-1 (α1) adrenergic receptors.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on α1-adrenergic receptors, intended for researchers, scientists, and professionals in drug development. The document details the associated signaling cascades, presents available quantitative data, and outlines the standard experimental protocols for investigating such interactions.

Core Mechanism: Direct and Indirect Sympathomimetic Activity

This compound exerts its vasopressor effects through a dual mechanism of action:

-

Direct Agonism: It acts as a direct agonist at α1-adrenergic receptors located on the vascular smooth muscle.[5] This interaction initiates a downstream signaling cascade that results in vasoconstriction.

-

Indirect Action: this compound also functions as an indirect sympathomimetic by stimulating the release of endogenous norepinephrine (B1679862) from storage vesicles in sympathetic nerve endings. The released norepinephrine then acts on postsynaptic α1-adrenergic receptors, augmenting the vasoconstrictive response. It is noteworthy that prolonged use can deplete these norepinephrine stores, potentially leading to tachyphylaxis (a diminished response to the drug).

The Alpha-1 Adrenergic Receptor Signaling Cascade

The α1-adrenergic receptor is a canonical member of the G protein-coupled receptor (GPCR) superfamily, specifically coupling to the Gq alpha subunit (Gαq). The activation of this receptor by an agonist like this compound initiates a well-defined intracellular signaling pathway leading to smooth muscle contraction.

-

Gq Protein Activation: Upon agonist binding, the α1-receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the associated Gαq subunit. This activates the G protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC), a membrane-bound enzyme.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Smooth Muscle Contraction: The elevated cytoplasmic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

Quantitative Pharmacodynamic Data

While this compound is well-established as a potent α1-agonist, specific quantitative data such as binding affinities (Ki) and functional potencies (EC50) at α1-adrenergic receptor subtypes are not extensively reported in readily available literature. The table below is provided to structure such data when it becomes available through dedicated experimental investigation.

| Parameter | Value | Receptor Subtype | Experimental System | Reference |

| Binding Affinity (Ki) | Data not available | α1A, α1B, α1D | e.g., HEK293 cell membranes | N/A |

| Functional Potency (EC50) | Data not available | α1A, α1B, α1D | e.g., Calcium mobilization assay | N/A |

Experimental Protocols

The characterization of compounds like this compound at the α1-adrenergic receptor involves a combination of binding and functional assays.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) for the α1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α1-adrenergic receptor.

-

Materials:

-

Cell membranes prepared from cells or tissues expressing α1-adrenergic receptors.

-

Radiolabeled α1-antagonist (e.g., [3H]-Prazosin).

-

Unlabeled this compound bitartrate.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation cocktail.

-

96-well plates and a cell harvester.

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand (typically at its Kd concentration), and varying concentrations of unlabeled this compound.

-

Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity retained on each filter disc using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the measured counts per minute (CPM) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Protocol 2: Functional Calcium Mobilization Assay

This functional assay measures the activation of the α1-receptor by quantifying the resulting increase in intracellular calcium concentration.

-

Objective: To determine the functional potency (EC50) and efficacy of this compound at the α1-adrenergic receptor.

-

Materials:

-

HEK293 cells (or similar) transiently or stably expressing the human α1-adrenergic receptor.

-

Cell culture medium and black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader.

-

-

Methodology:

-

Cell Plating: Seed the α1-receptor-expressing cells into 96-well plates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing the Fluo-4 AM dye. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm. Allow time for this process (e.g., 30-60 minutes at 37°C).

-

Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence. It will then add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately following compound addition, the instrument repeatedly measures the fluorescence intensity in each well. Receptor activation leads to Ca2+ release, which binds to Fluo-4, causing a significant increase in its fluorescence.

-

-

Data Analysis:

-

The change in fluorescence (maximum signal - baseline signal) is calculated for each concentration of this compound.

-

Plot the fluorescence change against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).

-

This compound's mechanism of action on α1-adrenergic receptors is multifaceted, involving both direct receptor agonism and indirect stimulation through the release of norepinephrine. The direct activation triggers the canonical Gq-PLC-IP3/DAG signaling pathway, culminating in an increase in intracellular calcium and subsequent vasoconstriction. This robust and well-characterized pathway is the primary driver of this compound's therapeutic effect in raising blood pressure. A thorough understanding of this mechanism, supported by the quantitative and functional assays outlined, is critical for the continued development and optimization of adrenergic drugs in clinical practice.

References

Chemical synthesis and stereoisomerism of Metaraminol

An In-depth Technical Guide to the Chemical Synthesis and Stereoisomerism of Metaraminol

Introduction

This compound is a potent sympathomimetic amine used clinically as a vasopressor for the treatment and prevention of acute hypotension, particularly in settings such as anesthesia.[1][2] Chemically, it is (1R,2S)-3-(2-amino-1-hydroxy-propyl)phenol, a substituted phenethylamine (B48288) and amphetamine derivative.[1][3] The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. Its pharmacological activity is highly dependent on its specific stereochemistry, with the (1R,2S) isomer being the active therapeutic agent.[1][4] This guide provides a detailed overview of the chemical synthesis and stereoisomerism of this compound, intended for researchers and professionals in drug development.

Stereoisomerism of this compound

This compound's structure contains two stereocenters at the C1 (benzylic alcohol) and C2 (amine-bearing) positions of the propanol (B110389) chain. This gives rise to four stereoisomers, existing as two pairs of enantiomers: the erythro pair ((1R,2S) and (1S,2R)) and the threo pair ((1R,2R) and (1S,2S)).

The pharmacological efficacy of this compound resides almost exclusively in the (1R,2S)-erythro isomer.[5] This stereoselectivity is crucial for its interaction with adrenergic receptors. The (1R) configuration at the hydroxyl-bearing carbon is considered essential for maximal direct activity at adrenergic receptors.[4] The biological activity of the different isomers varies significantly, underscoring the importance of stereocontrolled synthesis or effective chiral resolution to produce the enantiomerically pure drug.[5][6]

Chemical Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies: stereoselective synthesis to directly yield the desired (1R,2S) isomer and the synthesis of a racemic mixture followed by chiral resolution.

Strategy 1: Asymmetric (Stereoselective) Synthesis

Modern synthetic approaches focus on enantioselective methods to maximize the yield of the active (1R,2S) isomer, thereby avoiding the need for resolving a racemic mixture. A prominent method involves a chiral-catalyzed Henry (nitroaldol) reaction.[7][8]

This process begins with the condensation of m-hydroxybenzaldehyde and nitroethane. The key to stereocontrol is the use of a chiral catalyst system, often composed of a copper (II) acetate-hydrate complexed with a cinchona alkaloid (like cinchonine (B1669041) or quinidine) and an amine base such as imidazole (B134444).[7][8] This catalytic system facilitates the formation of the (1R)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol intermediate with high enantiomeric excess.[3] The subsequent step is the reduction of the nitro group to a primary amine, typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which yields the final (1R,2S)-Metaraminol product.[3][7]

Strategy 2: Racemic Synthesis and Chiral Resolution

An alternative, more traditional approach involves the non-stereoselective synthesis of this compound, producing a mixture of stereoisomers, followed by a resolution step to isolate the desired (1R,2S) enantiomer.

One common pathway starts with 1-(3-hydroxyphenyl)propan-1-one.[4] The synthesis proceeds through the formation of an oxime intermediate, which is then reduced to create the racemic amino alcohol.[3][4]

The critical step in this strategy is the resolution of the enantiomers. This is typically accomplished by forming diastereomeric salts using a chiral resolving agent. L-(+)-tartaric acid is frequently used for this purpose.[7] The racemic this compound base is reacted with L-(+)-tartaric acid, forming two diastereomeric salts: [(1R,2S)-Metaraminol][L-tartrate] and [(1S,2R)-Metaraminol][L-tartrate]. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9] After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (1R,2S)-Metaraminol free base.

Quantitative Data Summary

The efficiency of the synthesis is measured by chemical yield and stereoselectivity, often expressed as enantiomeric excess (e.e.).

| Synthetic Step/Method | Starting Materials | Catalyst/Reagent | Enantiomeric Excess (e.e.) | Yield | Reference |

| Asymmetric Henry Reaction | m-hydroxybenzaldehyde, nitroethane | Cu(OAc)₂, Cinchonine, Imidazole | 82% - 95% | Good | [7] |

| Reduction & Deprotection | (1R)-1-(3-benzyloxyphenyl)-2-nitropropan-1-ol | Pd/C, H₂ | Not specified | 85% - 100% | [8][10] |

| Salification & Recrystallization | This compound crude product | L-(+)-Tartaric Acid, Ethanol (B145695) | >98% (pharmaceutical grade) | Not specified | [3][7] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound Intermediate

This protocol is adapted from patent literature describing a chiral catalysis method.[7][8]

-

Catalyst Preparation: Dissolve copper (II) acetate (B1210297) monohydrate (0.1 eq) and a cinchona alkaloid (e.g., cinchonine, 0.1 eq) in a suitable solvent like 1-propanol (B7761284) or ethanol. Stir the mixture at room temperature for approximately 40 minutes.[8]

-

Reaction Setup: In a separate reaction vessel, add m-hydroxybenzaldehyde (1.0 eq) and the chosen solvent. Cool the mixture to a temperature between -20 °C and -25 °C.[7][8]

-

Addition: To the cooled aldehyde solution, add nitroethane (5.0 eq), imidazole (0.1 eq), and the prepared catalyst solution.[7]

-

Reaction: Stir the reaction mixture at -20 °C to -25 °C for approximately 40 hours, monitoring the consumption of the starting aldehyde via Thin Layer Chromatography (TLC).[7]

-

Workup: Once the reaction is complete, adjust the pH to 2 with 20% hydrochloric acid. Remove the solvent under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude nitroalkanol product.[7]

-

Purification: The crude product can be purified by crystallization from a solvent such as trichloromethane to yield the (1R)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol intermediate with high enantiomeric excess.[7]

Protocol 2: Reduction and Salification

This protocol outlines the final steps to obtain this compound Bitartrate (B1229483).[3][7]

-

Reduction: Dissolve the purified nitroalkanol intermediate from Protocol 1 in anhydrous ethanol. Add 5-10% Palladium on Carbon (Pd/C) catalyst.[7]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (1-2 atm) at room temperature for 38-40 hours, or until TLC indicates the reaction is complete.[7][10]

-

Isolation of Free Base: Filter off the Pd/C catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound free base.[7]

-

Salification: Dissolve the crude this compound in a minimal amount of dehydrated ethanol at 4 °C. Add a saturated solution of L-(+)-tartaric acid in dehydrated ethanol.[7]

-

Crystallization: Allow the mixture to stand at 4 °C for 12-15 hours to precipitate the this compound Bitartrate salt.[7]

-

Final Purification: Collect the crystals by filtration and recrystallize from dehydrated ethanol to obtain the final, highly pure (1R,2S)-Metaraminol Bitartrate.[7]

Mechanism of Action: α1-Adrenergic Signaling

This compound exerts its vasopressor effects primarily by acting as a direct agonist of α1-adrenergic receptors on vascular smooth muscle.[11] It also has an indirect action, stimulating the release of norepinephrine (B1679862) from storage vesicles.[1][12] The direct agonism at α1-receptors activates a well-defined signaling cascade.

The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) linked to a Gq protein. Upon binding of this compound, the Gq protein is activated, which in turn activates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3-gated channels, causing the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the action of DAG activating Protein Kinase C (PKC), leads to the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in systemic blood pressure.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The optical isomers of this compound. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103739504A - Synthesis method of this compound bitartrate - Google Patents [patents.google.com]

- 8. US10087136B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. US20170210696A1 - Process for the Preparation of this compound - Google Patents [patents.google.com]

- 11. litfl.com [litfl.com]

- 12. derangedphysiology.com [derangedphysiology.com]

Early clinical investigations of Metaraminol for hypotension

An In-depth Technical Guide on the Early Clinical Investigations of Metaraminol for Hypotension

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent sympathomimetic amine utilized for the prevention and treatment of acute hypotension, particularly in the context of anesthesia and other critical care situations.[1][2] As a synthetic vasopressor, it exerts its effects through a dual mechanism of action, involving both direct and indirect sympathomimetic activity.[3][4] This technical guide provides a comprehensive overview of the early clinical investigations of this compound, focusing on its mechanism of action, pharmacodynamics, dose-response relationships, and safety profile as established in foundational studies.

Mechanism of Action

This compound's primary pharmacological effect is to increase both systolic and diastolic blood pressure.[1] This is achieved through two main pathways:

-

Direct Action: this compound is a direct agonist of α1-adrenergic receptors located on vascular smooth muscle.[3][4][5] This stimulation leads to vasoconstriction, which in turn increases systemic vascular resistance (SVR) and elevates blood pressure.[3][5]

-

Indirect Action: The drug also triggers the release of endogenous norepinephrine (B1679862) from presynaptic storage vesicles in sympathetic nerve endings.[1][4][5][6] This displaced norepinephrine then acts on postsynaptic adrenergic receptors, further contributing to the pressor effect.[7]

In addition to its potent α-adrenergic activity, this compound exhibits mild β1-adrenergic receptor agonist effects, which can result in a positive inotropic effect on the heart.[4][5][6]

Signaling Pathway

The activation of α1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade. The receptor is a Gq protein-coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration. This elevated calcium, along with DAG, activates protein kinase C (PKC) and calmodulin, ultimately resulting in the contraction of vascular smooth muscle cells.[3]

References

In Vitro Vaso-constrictive Properties of Metaraminol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a potent sympathomimetic amine utilized clinically for its vasopressor effects to treat hypotension. Its primary mechanism of action involves the direct agonism of α1-adrenergic receptors, leading to vasoconstriction and an increase in systemic vascular resistance. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the vasoconstrictive properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Analysis of this compound's Vasoconstrictive Effects

The vasoconstrictive potency and efficacy of this compound have been quantified in various in vitro models. The following tables summarize key data from studies on human and animal vascular tissues.

Table 1: Vasoconstrictor Potency (pEC50) of this compound in Human Arteries

| Vascular Bed | pEC50 (Mean ± SEM) | No. of Samples (n) | Reference |

| Human Radial Artery | 5.56 ± 0.07 | 4 to 5 | [1] |

| Human Pulmonary Artery | 5.56 ± 0.09 | 3 to 4 | [1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Receptor Binding Affinity of this compound in Rabbit Aorta

| Receptor Site | Dissociation Constant (K) | Tissue Preparation | Radioligand Used | Reference |

| High-Affinity (KH) | 0.41 ± 0.12 µM | Aortic Microsomes | [3H]prazosin | |

| Low-Affinity (KL) | 39.1 ± 7.1 µM | Aortic Microsomes | [3H]prazosin |

Dissociation constant (K) is a measure of the affinity of a ligand for a receptor. A lower K value indicates a higher affinity.

Signaling Pathway of this compound-Induced Vasoconstriction

This compound elicits its vasoconstrictive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This initiates a well-defined signaling cascade.[2][3]

Upon binding to the α1-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and leads to the phosphorylation of myosin light chains, ultimately resulting in smooth muscle contraction and vasoconstriction.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro assessment of this compound's vasoconstrictive properties.

Wire Myography for Vasoconstriction Assessment

Wire myography is a standard in vitro technique used to measure the contractile responses of isolated small arteries.

Experimental Workflow:

Detailed Methodology (based on Currigan et al., 2014):

-

Tissue Preparation: Human radial and pulmonary artery segments are obtained and placed in cold, oxygenated Krebs-Henseleit solution. The vessels are dissected into 2-mm wide rings.

-

Mounting: The arterial rings are mounted on two stainless steel wires in organ baths containing a physiological salt solution (PSS).

-

Equilibration: The organ baths are filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. The rings are allowed to equilibrate for a set period under a resting tension.

-

Viability and Endothelial Integrity: The viability of the smooth muscle is tested by challenging the rings with a high potassium solution. Endothelial integrity is assessed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction.

-

Concentration-Response Curves: Cumulative concentration-response curves for this compound are constructed by adding the drug in increasing logarithmic concentrations to the organ baths.

-

Data Acquisition and Analysis: The isometric tension generated by the arterial rings is continuously recorded. The data are then used to plot concentration-response curves, and the pEC50 values are calculated using appropriate pharmacological software.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for its receptor.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for Metaraminol Infusion in Rodent Models of Septic Shock

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Metaraminol in preclinical rodent models of septic shock. The following protocols are based on established methodologies for sepsis induction and vasopressor support, integrating data from relevant animal and clinical studies to guide researchers in designing their experiments.

Application Notes

This compound is a sympathomimetic amine with a dual mechanism of action, making it a subject of interest in the study and treatment of septic shock. It acts as a potent α1-adrenergic receptor agonist, leading to peripheral vasoconstriction and an increase in mean arterial pressure (MAP). Additionally, it indirectly stimulates the release of norepinephrine (B1679862) from sympathetic nerve endings, further contributing to its pressor effects.[1][2][3] this compound also exhibits some β1-adrenergic activity, which can contribute to a positive inotropic effect on the heart.

In the context of septic shock, which is characterized by profound vasodilation and hypotension, this compound's primary role is to restore vascular tone and improve organ perfusion pressure. The Cecal Ligation and Puncture (CLP) model in rodents is the most widely accepted preclinical model of sepsis as it closely mimics the pathophysiology of human sepsis, including the hemodynamic instability.

Due to the limited availability of specific this compound infusion protocols for rodent models of septic shock, the following guidelines are extrapolated from studies in other species, including a miniature pig model of septic shock, and from clinical data in humans.[4] Researchers are strongly encouraged to perform initial dose-response studies to determine the optimal infusion rate for their specific rodent strain and experimental conditions.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to vasoconstriction.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Rodent Model of Sepsis

This protocol describes the induction of polymicrobial sepsis in rodents, a standard and reproducible model.

Materials:

-

Rodents (rats or mice)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 3-0 silk)

-

Needle (e.g., 21-gauge)

-

Sterile saline

-

Heating pad

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the rodent using a standard, approved protocol.

-

Shave the abdomen and disinfect the surgical area.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture the ligated cecum with a needle (e.g., once or twice). The size of the needle will also influence the severity of sepsis.

-

Gently squeeze the cecum to extrude a small amount of fecal matter.

-

Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

-

Administer fluid resuscitation with pre-warmed sterile saline subcutaneously.

-

Administer postoperative analgesia as per institutional guidelines.

-

Allow the animal to recover on a heating pad before returning it to a clean cage.

-

Monitor the animal closely for signs of sepsis.

This compound Infusion Protocol for Septic Rodents

This proposed protocol is for the continuous intravenous infusion of this compound to treat hypotension in a rodent model of CLP-induced sepsis.

Materials:

-

Septic rodent with an indwelling intravenous catheter (e.g., in the jugular or femoral vein)

-

This compound bitartrate (B1229483)

-

Sterile saline or 5% dextrose solution

-

Infusion pump

-

Arterial line or non-invasive blood pressure monitoring system for continuous MAP measurement

Procedure:

-

Preparation of this compound Infusion Solution:

-

Aseptically dilute this compound bitartrate in sterile saline or 5% dextrose to a final concentration suitable for the infusion pump and the size of the animal. A common clinical concentration is 0.5 mg/mL.[5]

-

-

Initiation of Infusion:

-

Once the septic rodent exhibits hypotension (e.g., a drop in MAP below a predetermined threshold, such as 65 mmHg), initiate the this compound infusion.

-

Based on a study in a miniature pig model of septic shock, a suggested starting infusion rate is 1 µg/kg/min .

-

-

Titration of Infusion:

-

Continuously monitor the rodent's MAP.

-

Titrate the infusion rate upwards in a stepwise manner (e.g., increasing by 0.5-1.0 µg/kg/min every 10-15 minutes) to achieve and maintain the target MAP (e.g., ≥ 65 mmHg).

-

The mean effective dose in the pig model was approximately 3 µg/kg/min . This can serve as a target dose range, but the actual required dose may vary in rodents.

-

-

Monitoring:

-

In addition to MAP, monitor heart rate, respiratory rate, and temperature throughout the infusion period.

-

If available, advanced hemodynamic monitoring (e.g., cardiac output) can provide further insights into the animal's response.

-

-

Duration of Infusion:

-

The duration of the infusion will depend on the experimental design. In the miniature pig study, the infusion was maintained for 3 hours.

-

-

Weaning from Infusion:

-

To avoid abrupt hypotension, gradually wean the animal off the this compound infusion by reducing the rate in a stepwise manner once the underlying septic state has resolved or at the end of the experimental period.

-

Data Presentation

The following tables summarize quantitative data on the hemodynamic effects of this compound from a study in a miniature pig model of septic shock and a clinical study in human patients with septic shock. These data can serve as a reference for expected outcomes in rodent studies.

Table 1: Hemodynamic Parameters in a Miniature Pig Model of Septic Shock with this compound Infusion

| Parameter | This compound Group (at 3 hours post-infusion) | Norepinephrine Group (at 3 hours post-infusion) |

| Mean Arterial Pressure (MAP) | Maintained at ≥ 65 mmHg | Maintained at ≥ 65 mmHg |

| Heart Rate | Significantly lower than norepinephrine group | - |

| Cardiac Output (CO) | No significant difference | No significant difference |

| Central Venous Pressure (CVP) | No significant difference | No significant difference |

| Mean Infusion Dose | 3.00 ± 1.73 µg/kg/min | 0.38 ± 0.13 µg/kg/min |

| Dose-Equivalence Ratio | ~6:1 (this compound:Norepinephrine) | - |

Table 2: Hemodynamic Effects of this compound vs. Norepinephrine in Human Septic Shock Patients

| Parameter | Norepinephrine Infusion | This compound Infusion |

| Mean Arterial Pressure (MAP) | Maintained at > 65 mmHg | Maintained at > 65 mmHg |

| Heart Rate | No significant change | No significant change |

| Stroke Volume Index | No significant change | No significant change |

| Pulmonary Artery Occlusion Pressure | No significant change | No significant change |

| Oxygen Consumption Index | No significant change | No significant change |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound infusion in a rodent septic shock model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Effects of this compound and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]

Application Notes and Protocols: Intravenous Metaraminol Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a sympathomimetic amine with potent vasopressor activity, primarily mediated through direct and indirect alpha-1 adrenergic receptor agonism.[1] It is frequently utilized in clinical and research settings to manage hypotension, particularly in the context of anesthesia and critical care.[2][3][4] The administration of intravenous this compound can be achieved through either intermittent bolus injections or continuous infusion. The choice between these methods depends on the clinical scenario, desired hemodynamic control, and the specific research protocol.

These application notes provide a detailed overview of the research comparing intravenous bolus versus continuous infusion of this compound, supported by quantitative data, experimental protocols, and visualizations to guide researchers in their study design and execution.

Data Presentation

The following tables summarize quantitative data from studies comparing or utilizing intravenous bolus and continuous infusion of this compound.

Table 1: Hemodynamic Effects of this compound Administration Methods

| Parameter | IV Bolus | IV Infusion | Study Population | Key Findings | Reference |

| Systolic Arterial Pressure (SAP) Control | Maintained SAP at ~20% below baseline | Provided the best blood pressure control with the least variability | 52 elderly patients with fractured hips undergoing spinal anesthesia | Infusion provided more predictable and stable blood pressure control compared to boluses. | [1] |

| Incidence of Hypotension | N/A (Used for treatment) | Lower incidence compared to norepinephrine (B1679862) (p=0.01) | 75 parturients undergoing elective caesarean section with combined spinal-epidural anesthesia | A combined bolus and infusion strategy was effective in preventing hypotension. | |

| Incidence of Reactive Hypertension | N/A | Significantly lower incidence compared to norepinephrine | 75 parturients undergoing elective caesarean section with combined spinal-epidural anesthesia | This compound infusion was associated with less overshooting of blood pressure compared to norepinephrine. | |

| Rescue Boluses Required | N/A | Fewer rescue boluses required compared to ephedrine | 90 pregnant women undergoing caesarean section with spinal anesthesia | This compound infusion provided better hemodynamic stability, reducing the need for rescue medication. |

Table 2: Dosing Regimens in Research Protocols

| Administration Method | Initial Bolus Dose | Infusion Rate | Study Population | Reference |

| IV Bolus Only | 0.01 mg/kg | N/A | Elderly patients undergoing spinal anesthesia | |

| IV Infusion Only | N/A | 0.05 mg/kg/h | Elderly patients undergoing spinal anesthesia | |

| Combined Bolus and Infusion | 250 µg | 500 µg/mL at 30 mL/h | Parturients undergoing elective caesarean section | |

| Combined Bolus and Infusion | 0.25 mg | 0.25 mg/min | Pregnant women undergoing caesarean section | |

| Continuous Infusion (Dose-finding) | N/A | 0, 0.25, 1.0, 1.75, or 2.5 µg/kg/min | Parturients undergoing elective Caesarean delivery |

Experimental Protocols

Protocol 1: Comparison of IV Bolus vs. Continuous Infusion in Elderly Patients Undergoing Spinal Anesthesia

This protocol is adapted from the study by Critchley and Yu (2001).

1. Study Population: 52 elderly patients with fractured hips scheduled for surgery under spinal anesthesia.

2. Anesthesia: Subarachnoid anesthesia was administered.

3. Randomization: Patients were randomly assigned to one of three groups:

- Intramuscular (i.m.) this compound: 0.1 mg/kg

- Intravenous (i.v.) Boluses: 0.01 mg/kg

- Intravenous (i.v.) Infusion: 0.05 mg/kg/h

4. Hemodynamic Monitoring: Non-invasive blood pressure was recorded every minute.

5. Intervention:

- IV Bolus Group: An initial bolus of 0.01 mg/kg of this compound was administered. Subsequent boluses were given as needed to maintain systolic arterial pressure.

- IV Infusion Group: An infusion of this compound was started at a rate of 0.05 mg/kg/h and titrated to maintain the target blood pressure.

6. Outcome Measures:

- Systolic and diastolic arterial pressure changes from baseline.

- Variability of blood pressure control, assessed by inter-quartile range and variance.

Protocol 2: Prophylactic this compound Infusion with an Initial Bolus for Prevention of Hypotension during Spinal Anesthesia for Cesarean Section

This protocol is a composite based on studies by Liu et al. (2022) and Aragão et al. (2014).

1. Study Population: Parturients scheduled for elective caesarean section under combined spinal-epidural or spinal anesthesia.

2. Anesthesia: Spinal anesthesia was induced.

3. Randomization: Patients were randomly assigned to receive one of the study vasopressors.

4. Drug Preparation:

- Bolus Syringe: A 5-mL syringe containing this compound at a concentration of 250 µg/mL.

- Infusion Syringe: A 50-mL syringe containing this compound at a concentration of 500 µg/mL.

5. Intervention:

- Immediately after induction of spinal anesthesia, a bolus of 250 µg of this compound was administered.

- Concurrently, a continuous infusion of this compound was initiated at a rate of 30 mL/h (equivalent to 250 µ g/min ).

- The infusion rate was adjusted based on systolic blood pressure readings to maintain it within a predefined range (e.g., not less than 80% of baseline).

- If systolic blood pressure decreased to 80% of baseline, the infusion rate was doubled. A rescue bolus was administered if the pressure dropped below this level.

- If systolic blood pressure increased to 120% of baseline, the infusion rate was halved or stopped.

6. Hemodynamic Monitoring: Continuous monitoring of blood pressure and heart rate.

7. Outcome Measures:

- Incidence of hypotension and reactive hypertension.

- Total dose of vasopressor administered.

- Incidence of adverse effects such as nausea, vomiting, and bradycardia.

- Neonatal outcomes (Apgar scores and umbilical arterial pH).

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's vasopressor effect.

Experimental Workflow for Comparative Study

Caption: Workflow for a randomized controlled trial comparing bolus vs. infusion.

Logical Relationship: Dosing Strategy and Hemodynamic Outcome

Caption: Relationship between this compound dosing and hemodynamic response.

References

- 1. A comparative study of three different methods of administering this compound during spinal anaesthesia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of peripheral this compound infusion in patients with neurological conditions: a single-center retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Use of this compound as a Vasopressor in Critically Unwell Patients: A Narrative Review and a Survey of UK Practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Metaraminol in Traumatic Brain Injury Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex condition characterized by primary mechanical damage and a subsequent cascade of secondary injuries, including cerebral edema, increased intracranial pressure (ICP), and cerebral ischemia. A critical component of TBI management is the maintenance of adequate cerebral perfusion pressure (CPP) to prevent secondary ischemic insults. Hypotension is a common and detrimental secondary event following TBI.

Metaraminol is a sympathomimetic amine that acts as a potent vasopressor.[1] It is a direct and indirect-acting adrenergic agonist with a primary effect on alpha-1 adrenergic receptors, leading to peripheral vasoconstriction and an increase in mean arterial pressure (MAP).[2][3] While clinically used to manage hypotension in various settings, including in patients with neurological conditions to improve cerebral perfusion, there is a notable gap in preclinical research specifically investigating the use of this compound in animal models of TBI.[1]

These application notes provide a comprehensive overview of this compound's mechanism of action and a proposed experimental protocol for its investigation in a TBI animal model, based on its known pharmacology and common methodologies in neurotrauma research. This document is intended to serve as a foundational resource for researchers aiming to explore the potential neuroprotective or supportive role of this compound in the context of experimental TBI.

Pharmacology and Mechanism of Action of this compound

This compound exerts its vasopressor effects through a dual mechanism:

-

Direct Action: It is a direct agonist of alpha-1 adrenergic receptors located on the smooth muscle of peripheral blood vessels. Activation of these Gq protein-coupled receptors initiates the phospholipase C signaling pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction.

-

Indirect Action: this compound can be taken up into sympathetic nerve terminals, where it displaces norepinephrine (B1679862) from storage vesicles. This release of endogenous norepinephrine further potentiates the vasoconstrictive effect by acting on adrenergic receptors.

The primary physiological effect of this compound is an increase in systemic vascular resistance, leading to a rise in both systolic and diastolic blood pressure. This can, in turn, improve cerebral perfusion pressure, which is critical in the management of TBI.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Proposed Experimental Protocol for this compound in a Rodent TBI Model

Given the absence of published studies, the following protocol is a proposition based on established TBI models and the clinical use of vasopressors.

Animal Model

A controlled cortical impact (CCI) model in adult male Sprague-Dawley rats (300-350g) is recommended due to its high reproducibility and ability to create a focal contusion with surrounding secondary injury, mimicking aspects of human TBI.[4]

Experimental Groups

-

Sham Group: Animals undergo anesthesia and craniotomy but no impact injury.

-

TBI + Vehicle Group: Animals receive a CCI injury followed by administration of the vehicle (e.g., 0.9% saline).

-

TBI + this compound Group(s): Animals receive a CCI injury followed by administration of this compound at different doses (e.g., low, medium, high dose) to assess dose-dependent effects.

Surgical Procedure (CCI)

-

Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).

-

Place the animal in a stereotaxic frame and maintain body temperature at 37°C.

-

Perform a midline scalp incision and expose the skull.

-

Create a craniotomy (e.g., 5mm diameter) over the right parietal cortex, keeping the dura mater intact.

-

Induce the injury using a pneumatic or electromagnetic impactor (e.g., 3mm tip diameter, 4 m/s velocity, 2mm deformation depth).

-

Close the scalp incision with sutures.

Drug Administration

-

Rationale: In a clinical setting, vasopressors are administered to counteract hypotension. Therefore, a clinically relevant approach would be to induce a hypotensive state post-TBI.

-

Method: Hypotension can be induced via controlled hemorrhage (e.g., withdrawal of 20-25% of total blood volume).

-

Administration of this compound:

-

Immediately following the induction of hypotension, begin intravenous (IV) infusion of this compound or vehicle.

-

A potential starting dose, extrapolated from human clinical use and other animal vasopressor studies, could be a bolus of 0.1-0.5 mg/kg followed by a continuous infusion of 0.5-5 µg/kg/min, titrated to maintain a target MAP (e.g., >80 mmHg).

-

Physiological Monitoring

Continuously monitor:

-

Mean Arterial Pressure (MAP) via a femoral artery catheter.

-

Intracranial Pressure (ICP) using an intraparenchymal probe.

-

Cerebral Perfusion Pressure (CPP) calculated as MAP - ICP.

-

Brain tissue oxygenation (PbtO2) with a specific probe.

-

Body temperature.

Outcome Measures

-

Neurological Function: Assess motor and sensory deficits using tests such as the Neurological Severity Score (NSS), beam walk test, and rotarod test at various time points post-injury (e.g., 1, 3, 7, 14 days).

-

Cognitive Function: Evaluate learning and memory using the Morris Water Maze or novel object recognition test at later time points (e.g., 14-21 days post-injury).

-

Histopathology: At the end of the study, perfuse the animals and collect brain tissue.

-

Measure contusion volume using Nissl staining.

-

Assess neuronal death (e.g., Fluoro-Jade B staining) and apoptosis (e.g., TUNEL staining).

-

Evaluate blood-brain barrier disruption (e.g., Evans Blue extravasation).

-

Assess neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Proposed Experimental Workflow

Caption: Proposed experimental workflow for TBI study.

Quantitative Data from Clinical Studies on Vasopressor Use in TBI

While preclinical data for this compound in TBI is unavailable, clinical studies on the use of various vasopressors in human TBI patients provide some context for expected physiological changes. The following table summarizes findings from a retrospective analysis of vasopressor use in severe adult TBI patients.

| Vasopressor | Patient Cohort (n) | Change in Mean Arterial Pressure (MAP) | Change in Cerebral Perfusion Pressure (CPP) |

| Phenylephrine (B352888) | 49 (43%) | +8 mmHg (compared to Dopamine) | +12 mmHg (compared to Norepinephrine) |

| Norepinephrine | 34 (30%) | - | - |

| Dopamine | 25 (22%) | - | - |

| Vasopressin | 6 (5%) | - | - |

Data adapted from a retrospective analysis of 114 severe TBI patients. Note that direct comparisons are complex due to the non-randomized nature of the study.

Discussion and Future Directions

The use of this compound in TBI animal models is an unexplored area of research. The primary rationale for its use would be to maintain CPP and prevent secondary ischemic injury following post-traumatic hypotension. However, the potential direct effects of this compound on the injured brain are unknown. Alpha-1 adrenergic receptors are present in the central nervous system, and their modulation could have various effects on neuronal function and injury progression.

Future research should aim to:

-

Establish a Dose-Response Relationship: Determine the optimal dose of this compound that effectively manages CPP without causing significant adverse effects.

-

Investigate Neuroprotective Effects: Assess whether this compound, beyond its hemodynamic support, has any direct neuroprotective properties.

-

Evaluate Long-Term Outcomes: Extend studies to assess the impact of this compound on long-term cognitive and functional recovery.

-

Compare with Other Vasopressors: Conduct head-to-head comparisons of this compound with other commonly used vasopressors like norepinephrine and phenylephrine in a TBI animal model.

By systematically investigating the use of this compound in preclinical TBI models, the research community can generate the necessary data to inform its potential clinical application and optimize hemodynamic management strategies for TBI patients.

References

- 1. Safety and efficacy of peripheral this compound infusion in patients with neurological conditions: a single-center retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALPHA-1 Adrenergic Receptor in Traumatic Brain Injury - Renuka Prasad [grantome.com]

- 3. Decreased alpha 1-adrenergic receptors after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ex Vivo Organ Bath Studies of Metaraminol's Vascular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a sympathomimetic amine utilized clinically for its vasopressor effects to treat hypotension. Its mechanism of action is twofold: it directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction, and it indirectly triggers the release of norepinephrine (B1679862) from sympathetic nerve endings, which further enhances the vasoconstrictive response.[1][2] Understanding the direct and indirect vascular effects of this compound is crucial for both basic research and drug development. Ex vivo organ bath studies provide a robust and controlled environment to meticulously characterize these pharmacological properties.[3]

These application notes provide detailed protocols for assessing the vascular effects of this compound using isolated arterial preparations, typically rat aorta, in an organ bath setup. The protocols cover the generation of concentration-response curves to determine key pharmacological parameters, methods to distinguish between direct and indirect sympathomimetic actions, and a protocol to investigate the phenomenon of tachyphylaxis.

Key Pharmacological Parameters

| Parameter | Description | Relevance to this compound Studies |

| EC50 | The concentration of an agonist that produces 50% of the maximal response. | Indicates the potency of this compound as a vasoconstrictor. A lower EC50 value signifies higher potency. |

| Emax | The maximum response achievable with an agonist. | Represents the efficacy of this compound in inducing vasoconstriction. |

| pA2 | The negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. | Can be used to characterize the antagonism of this compound's effects by α1-adrenergic blockers. |

Experimental Protocols

Preparation of Isolated Vascular Rings (Rat Aorta)

This protocol describes the standard procedure for isolating and preparing rat thoracic aorta for organ bath studies.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Dissection instruments (scissors, forceps)

-

Petri dish with solidified silicone base

-

Surgical thread

Procedure:

-

Euthanize the rat using an approved method.

-

Perform a thoracotomy to expose the thoracic aorta.

-

Carefully dissect the thoracic aorta and place it in a Petri dish containing cold Krebs-Henseleit solution.

-

Remove adhering connective and adipose tissues under a dissecting microscope.

-

Cut the aorta into rings of 2-3 mm in width.

-

For endothelium-denuded preparations, gently rub the intimal surface of the rings with a fine wire or wooden stick.

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

-

Maintain the organ bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.

Protocol for Generating a Concentration-Response Curve for this compound

This protocol outlines the steps to determine the potency (EC50) and efficacy (Emax) of this compound.

Procedure:

-

Mount the aortic rings in the organ bath as described above.

-

Apply an initial tension of 1.5-2.0 g to each ring and allow for an equilibration period of 60-90 minutes. During this time, replace the Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, induce a reference contraction with 60 mM KCl to check for tissue viability. Wash the tissues and allow them to return to baseline.

-

To assess endothelial integrity, pre-contract the rings with phenylephrine (B352888) (1 µM) and then add acetylcholine (B1216132) (10 µM). A relaxation of >80% indicates an intact endothelium. Wash the tissues and allow them to return to baseline.

-

Begin the cumulative concentration-response curve by adding this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the isometric tension continuously using a force transducer connected to a data acquisition system.

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the this compound concentration to determine EC50 and Emax values.

Protocol to Differentiate Direct vs. Indirect Sympathomimetic Effects

To isolate the direct α1-adrenergic receptor agonist effect of this compound from its indirect norepinephrine-releasing action, neuronal norepinephrine stores can be depleted using reserpine (B192253).

Procedure:

-

Treat a group of rats with reserpine (e.g., 5 mg/kg, i.p.) 24 hours prior to the experiment. A control group should receive a vehicle injection.

-

Prepare aortic rings from both reserpine-treated and control rats as described in Protocol 1.

-

Generate cumulative concentration-response curves for this compound in both groups as described in Protocol 2.

-

Expected Outcome: The concentration-response curve for this compound in tissues from reserpine-treated animals will be significantly right-shifted, with a reduced Emax, as the indirect effect is diminished. The remaining response is primarily due to the direct agonistic effect on α1-adrenergic receptors.

Protocol to Investigate Tachyphylaxis

Tachyphylaxis, a rapid decrease in response to a drug after repeated administration, can be observed with indirectly acting sympathomimetics due to the depletion of norepinephrine stores.

Procedure:

-

Mount the aortic rings and allow them to equilibrate as described in Protocol 2.

-

Generate an initial cumulative concentration-response curve for this compound.

-

After reaching the maximal response, wash the tissues thoroughly and allow them to return to baseline.

-

After a 30-60 minute washout period, generate a second cumulative concentration-response curve for this compound.

-

Compare the EC50 and Emax values of the first and second curves.

-

Expected Outcome: A rightward shift in the concentration-response curve and a decrease in the Emax for the second curve would indicate the development of tachyphylaxis.

Data Presentation

Due to the limited availability of specific ex vivo organ bath data for this compound in the scientific literature, the following tables present representative data for the direct-acting α1-adrenergic agonist, Phenylephrine , in rat aorta. This data serves as a reference for the expected outcomes of the described protocols.

Table 1: Representative Concentration-Response Data for Phenylephrine in Isolated Rat Aorta

| Phenylephrine Concentration (M) | Contractile Response (% of Maximum) |

| 1.00E-09 | 5.2 ± 1.1 |

| 1.00E-08 | 15.8 ± 2.3 |

| 1.00E-07 | 48.9 ± 4.5 |

| 1.00E-06 | 85.1 ± 3.2 |

| 1.00E-05 | 98.7 ± 1.5 |

| 1.00E-04 | 100.0 ± 0.0 |

Data are presented as mean ± SEM and are hypothetical, based on typical results for phenylephrine.

Table 2: Pharmacological Parameters for Phenylephrine in Isolated Rat Aorta

| Parameter | Value |

| EC50 | ~1 x 10⁻⁷ M |

| Emax | 100% |

| pEC50 (-log EC50) | ~7.0 |

These values are representative for phenylephrine and provide a benchmark for similar α1-agonists.

Visualizations

Caption: this compound's dual mechanism of vascular smooth muscle contraction.

Caption: Experimental workflow for generating a concentration-response curve.

Caption: Workflow to differentiate direct and indirect vascular effects.

References

Application Notes and Protocols: Inducing and Managing Hypotension with Metaraminol in a Porcine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a potent sympathomimetic amine that functions as a direct and indirect adrenergic agonist. Its primary mechanism of action involves the stimulation of α1-adrenergic receptors, leading to peripheral vasoconstriction and a subsequent increase in both systolic and diastolic blood pressure.[1][2][3][4] It also exerts a mild β-agonist effect and stimulates the release of norepinephrine (B1679862) from sympathetic nerve endings, further contributing to its pressor effects.[2] Due to its efficacy in raising arterial pressure, this compound is not used to induce hypotension. Instead, it is a vasopressor of choice for the short-term management of acute hypotensive states.

These application notes provide a detailed protocol for first inducing a state of hypotension in a porcine model—a validated model for human distributive shock—and subsequently managing this condition using this compound. The protocols are based on established experimental models and provide comprehensive methodologies for researchers investigating hemodynamic responses and the efficacy of vasopressor agents.

Mechanism of Action: this compound Signaling Pathway

This compound primarily acts on α1-adrenergic receptors located on vascular smooth muscle cells. The activation of these G protein-coupled receptors (GPCRs) initiates a well-defined signaling cascade. Upon binding, the associated Gq protein activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The resulting elevation in cytosolic Ca2+ leads to the contraction of smooth muscle cells, causing vasoconstriction and an increase in systemic vascular resistance and blood pressure.

Caption: Signaling pathway of this compound via the α1-adrenergic receptor.

Experimental Protocols

Protocol 1: Induction of Hypotension in a Porcine Model (via Endotoxemia)

This protocol describes the induction of distributive shock using lipopolysaccharide (LPS), a method validated in porcine models to simulate the hemodynamic changes seen in human sepsis.

1. Animal Preparation and Anesthesia:

-

Model: Use healthy domestic pigs (e.g., Guizhou miniature pigs or Large White crossbreeds) weighing 25-45 kg.

-

Fasting: Fast animals overnight with free access to water.

-

Anesthesia: Induce general anesthesia with an intramuscular injection of an appropriate cocktail (e.g., azaperone, midazolam, ketamine). Maintain anesthesia via continuous intravenous infusion (e.g., propofol (B549288) and fentanyl) after orotracheal intubation.

-

Ventilation: Mechanically ventilate the animals, adjusting the respiratory rate to maintain a target PaCO2 of 35–45 mmHg.

2. Surgical Instrumentation and Monitoring:

-

Establish venous and arterial access. Place a central venous catheter for drug administration and monitoring of central venous pressure (CVP).

-

Insert an arterial catheter (e.g., in the femoral artery) for continuous monitoring of Mean Arterial Pressure (MAP) and heart rate.

-

Additional monitoring can include a pulmonary artery catheter for cardiac output (CO) measurements.

-

Allow the animal to stabilize hemodynamically after instrumentation before obtaining baseline measurements.

3. Induction of Hypotension:

-

Agent: Use Lipopolysaccharide (LPS) from Salmonella abortus equi or a similar source.

-

Administration: Begin an intravenous infusion of LPS at a low dose and titrate upwards to achieve the desired level of hypotension.

-

Target: Define septic shock or critical hypotension as a sustained MAP below a set threshold (e.g., <65 mmHg) that is unresponsive to an initial fluid bolus. This typically occurs within 1-2 hours of LPS infusion.

Protocol 2: Management of Hypotension with this compound

This protocol outlines the administration of this compound to restore and maintain hemodynamic stability once hypotension has been established. The dosages are based on a study using Guizhou miniature pigs.

1. Preparation of this compound Infusion:

-

Concentration: Prepare a standard concentration of 0.5 mg/mL. This can be achieved by diluting 20 mg of this compound in a final volume of 40 mL with 0.9% Sodium Chloride or 5% Glucose.

-

Administration: Use a syringe pump for precise control of the infusion rate. Administer through a central line or a large peripheral vein.

2. Dosing and Titration:

-

Initiation: Once MAP drops below 65 mmHg for 30 minutes, begin the this compound infusion.

-

Initial Infusion Rate: Start the infusion at a rate of 1 µg/kg/min.

-

Titration: Increase the infusion rate in increments of 1 µg/kg/min every 10 minutes until the target MAP of ≥65 mmHg is achieved and maintained.

-

Maintenance: Continuously monitor MAP and adjust the infusion rate as needed to maintain the target pressure for the duration of the experiment (e.g., 3 hours).

-

Bolus Doses: For rapid, transient drops in blood pressure, intravenous bolus injections of 0.5 to 1 mg can be administered every 2-5 minutes as required.

3. Hemodynamic Management Workflow:

Caption: Experimental workflow for inducing and managing hypotension in a porcine model.

Data Presentation

Quantitative data should be meticulously recorded and summarized for analysis. The following tables provide a template for organizing key experimental data.

Table 1: this compound Dosage and Administration Summary

| Parameter | Value / Range | Unit | Citation |

| Animal Model | Guizhou Miniature Pig | - | |

| Induction Method | Fecal Peritonitis (Septic Shock) | - | |

| Target MAP | ≥ 65 | mmHg | |

| Initial Infusion Rate | 1.0 | µg/kg/min | |

| Titration Increment | 1.0 | µg/kg/min | |

| Titration Interval | 10 | minutes | |

| Mean Maintenance Dose | 3.00 ± 1.73 | µg/kg/min | |

| Bolus Dose (Clinical Ref) | 0.5 - 1.0 | mg | |

| Infusion Concentration | 0.5 | mg/mL |

Table 2: Key Hemodynamic and Physiological Parameters for Monitoring

| Parameter | Abbreviation | Rationale |

| Mean Arterial Pressure | MAP | Primary endpoint for assessing hypotension and the efficacy of vasopressor therapy. |

| Heart Rate | HR | Monitors for tachycardia or reflex bradycardia, which can be side effects of this compound. |

| Cardiac Output | CO | Assesses overall cardiac function and systemic blood flow. |

| Central Venous Pressure | CVP | Indicates fluid status and right atrial pressure. |

| Arterial Blood Gases | ABG | Monitors for metabolic acidosis (e.g., elevated lactate), a marker of tissue hypoperfusion. |

| Serum Creatinine | - | Assesses renal function, as acute kidney injury is a common complication of shock. |

Table 3: Comparative Hemodynamic Effects in a Porcine Septic Shock Model

| Parameter | This compound Group | Norepinephrine Group |

| Mean Dose (µg/kg/min) | 3.00 ± 1.73 | 0.38 ± 0.13 |

| Total Dose (µg/kg) | 510.0 ± 253.4 | 70.6 ± 25.5 |

| Time to Target MAP | ~30 minutes | ~42 minutes |

| Dose Equivalence Ratio | ~6 | 1 |

Data adapted from Li et al. (2024), demonstrating that both agents effectively restore MAP, with a dose ratio of approximately 6:1 (this compound:Norepinephrine). The study found no significant difference in MAP, HR, CO, or CVP between the two treatment groups after stabilization.

References

Application of Metaraminol in Studying Cerebral Blood Flow Autoregulation